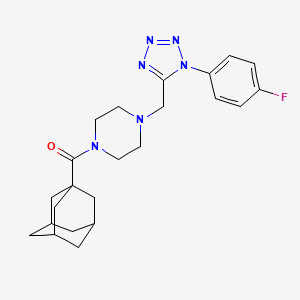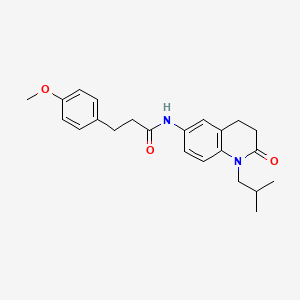
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine” is an aminopyrimidine . It’s also known as 2-Amino-4-methylpyrimidine . The molecular formula is C5H7N3 and the molecular weight is 109.13 g/mol .
Synthesis Analysis
A novel series of 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring. The four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .Chemical Reactions Analysis
The 2-aminopyrimidines were tested by use of microplate assays for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol .Mecanismo De Acción
Target of Action
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine, also known as 6-methyl-N-(pyrimidin-2-yl)pyrimidin-4-amine, is a 2-aminopyrimidine derivative . The primary targets of this compound are likely to be various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . These kinases play crucial roles in cell cycle control and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition reduces the phosphorylation level of the Rb protein, thereby inhibiting transcription factors that control the transition from G1 to S phase of the cell cycle . As a result, the compound can block tumor cell proliferation and inhibit cancer cell growth .
Biochemical Pathways
The affected biochemical pathways primarily involve cell cycle control and signal transduction . By inhibiting kinase activity, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation and the potential death of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potential induction of cell death . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark. Therefore, the compound’s ability to inhibit kinase activity and disrupt cell cycle progression can lead to anti-cancer effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to bind to its target kinases . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine in lab experiments is its potential use as an antitumor agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine. One direction is the further study of its antitumor activity in different cell lines. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another direction is the study of this compound for its potential use as an anti-inflammatory agent in different animal models. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can be achieved using different methods. One of the most commonly used methods is the reaction of 6-methyl-4-pyrimidinamine with 2,4,5-trichloropyrimidine in the presence of a base. The reaction results in the formation of this compound as the final product.
Aplicaciones Científicas De Investigación
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine has potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity by inhibiting the activity of certain enzymes that are involved in tumor growth. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIIMNOOQOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2902256.png)
![3,6-Dichloro-2-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2902257.png)
![7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902258.png)

![N-(3-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2902261.png)
![4-methoxy-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2902262.png)


![N-(3-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2902267.png)

![5-(2-Methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine](/img/structure/B2902271.png)

![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)